molecular formula C24H21N3O3S3 B12029600 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 763115-20-4

2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12029600
CAS No.: 763115-20-4
M. Wt: 495.6 g/mol
InChI Key: YTXKVIBQQBUMLX-UHFFFAOYSA-N
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Description

2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This is usually achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-phenoxyphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
  • 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. The presence of the phenoxyphenyl group may enhance its interaction with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

763115-20-4

Molecular Formula

C24H21N3O3S3

Molecular Weight

495.6 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O3S3/c1-29-19-11-7-17(8-12-19)15-31-23-26-27-24(33-23)32-16-22(28)25-18-9-13-21(14-10-18)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

YTXKVIBQQBUMLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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